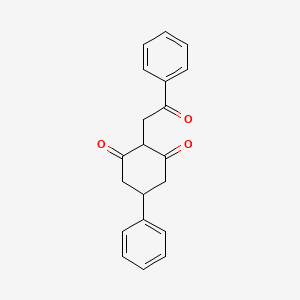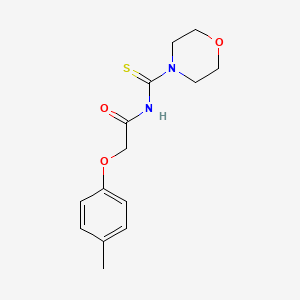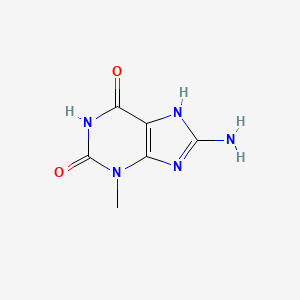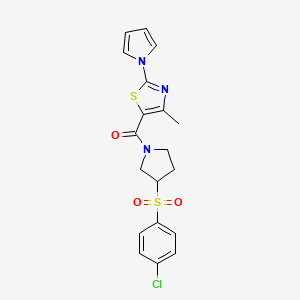![molecular formula C20H15N3O6 B3011908 (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1297612-82-8](/img/no-structure.png)
(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and characterized as an isoxazole derivative. Isoxazole derivatives exhibit a variety of biological activities, including antimicrobial properties . In this context, let’s explore its potential as an antimicrobial agent:
- Antimicrobial Testing : The synthesized compound was tested against gram-positive bacterial strains (Bacillus cereus, Staphylococcus aureus), gram-negative bacterial strains (Escherichia coli, Pseudomonas aeruginosa), and a fungal strain (Candida albicans). Notably, compounds 9f and 9h exhibited high antimicrobial activity .
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative damage. Let’s explore the compound’s potential as an antioxidant:
- DPPH Radical Scavenging Method : The synthesized compounds (including our target compound) were evaluated for antioxidant activity using the DPPH radical scavenging method. Comparing their activity to a positive reference (2,6-Bis(1,1-dimethylethyl)-4-methylphenol), we can assess their effectiveness .
Other Potential Applications
While the above two fields are well-established, there may be other unique applications worth exploring:
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-ylamine, which is synthesized from 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid and hydroxylamine. The second intermediate is 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid, which is synthesized from furan-2-carboxylic acid and hydrazine. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "hydroxylamine", "furan-2-carboxylic acid", "hydrazine", "coupling agent" ], "Reaction": [ "Synthesis of 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-ylamine: 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid is reacted with hydroxylamine in the presence of a coupling agent to form the corresponding hydroxamic acid. This is then cyclized to form the isoxazole ring, which is then reduced to the amine using a reducing agent.", "Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid: Furan-2-carboxylic acid is reacted with hydrazine in the presence of a coupling agent to form the corresponding hydrazide. This is then cyclized to form the pyrazole ring, which is then oxidized to the carboxylic acid using an oxidizing agent.", "Coupling of the two intermediates: The two intermediates are coupled using a coupling agent to form the final product, '(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate'." ] } | |
CAS RN |
1297612-82-8 |
Product Name |
(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate |
Molecular Formula |
C20H15N3O6 |
Molecular Weight |
393.355 |
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C20H15N3O6/c24-20(15-10-14(21-22-15)16-2-1-5-25-16)28-11-13-9-18(29-23-13)12-3-4-17-19(8-12)27-7-6-26-17/h1-5,8-10H,6-7,11H2,(H,21,22) |
InChI Key |
VBTAHZSHIOXZEL-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CC(=NN4)C5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)



![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)
![4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3011834.png)




![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)

